molecular formula C11H18O2 B13077363 Methyl 2-cyclooctylideneacetate

Methyl 2-cyclooctylideneacetate

Cat. No.: B13077363
M. Wt: 182.26 g/mol
InChI Key: YFYBIQKWVSXDMX-UHFFFAOYSA-N
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Description

Methyl 2-cyclooctylideneacetate is an organic compound with the molecular formula C11H18O2. It is a derivative of cyclooctane and is characterized by the presence of a methyl ester group attached to a cyclooctylidene moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyclooctylideneacetate typically involves the esterification of 2-cyclooctylideneacetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in methanol for several hours to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield of the desired ester.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclooctylideneacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-cyclooctylideneacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 2-cyclooctylideneacetate exerts its effects depends on the specific reaction or application. In general, the ester group can undergo hydrolysis to form the corresponding acid and alcohol. The cyclooctylidene moiety can participate in various chemical transformations, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    Methyl cyclooctanoate: Similar ester structure but lacks the double bond in the cyclooctylidene moiety.

    Cyclooctylideneacetic acid: The acid form of the compound.

    Cyclooctanone: A ketone derivative of cyclooctane.

Uniqueness

Methyl 2-cyclooctylideneacetate is unique due to the presence of both the ester group and the cyclooctylidene moiety. This combination imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

methyl 2-cyclooctylideneacetate

InChI

InChI=1S/C11H18O2/c1-13-11(12)9-10-7-5-3-2-4-6-8-10/h9H,2-8H2,1H3

InChI Key

YFYBIQKWVSXDMX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C1CCCCCCC1

Origin of Product

United States

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